molecular formula C7H5F3O B1306034 2,3,4-Trifluoroanisole CAS No. 203245-16-3

2,3,4-Trifluoroanisole

Cat. No.: B1306034
CAS No.: 203245-16-3
M. Wt: 162.11 g/mol
InChI Key: LIVNSQZJDRPZKP-UHFFFAOYSA-N
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Description

2,3,4-Trifluoroanisole is an organic compound with the chemical formula C7H4F3O. It is a derivative of anisole, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 3, and 4 positions. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,3,4-Trifluoroanisole typically involves the reaction of anisole with hydrogen trifluoride. The process can be summarized as follows:

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification methods, such as distillation and crystallization, are common practices to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Trifluoroanisole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Comparison with Similar Compounds

  • 2,3,5-Trifluoroanisole
  • 2,4,6-Trifluoroanisole
  • 2,3,4-Trifluorotoluene

Comparison: 2,3,4-Trifluoroanisole is unique due to the specific positioning of the fluorine atoms on the benzene ring, which imparts distinct chemical properties compared to its isomers and other trifluorinated compounds. For example, the reactivity and stability of this compound can differ significantly from 2,3,5-Trifluoroanisole due to the different electronic and steric effects of the fluorine atoms .

Properties

IUPAC Name

1,2,3-trifluoro-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3O/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVNSQZJDRPZKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380300
Record name 2,3,4-Trifluoroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203245-16-3
Record name 2,3,4-Trifluoroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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